![molecular formula C14H16N4O2 B2696960 4-丙基-2-[(吡啶-3-基甲基)氨基]嘧啶-5-羧酸 CAS No. 1340756-25-3](/img/structure/B2696960.png)

4-丙基-2-[(吡啶-3-基甲基)氨基]嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

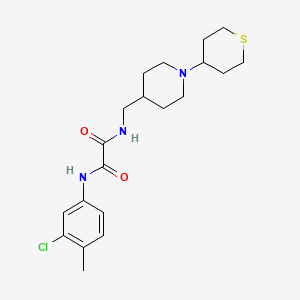

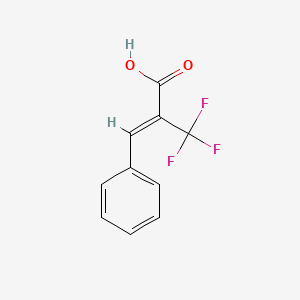

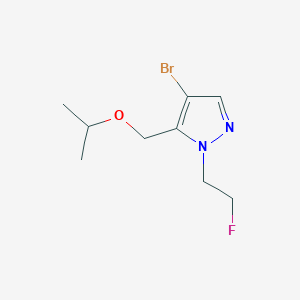

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid, also known by its chemical formula C₁₆H₁₈N₄O₂ , is a heterocyclic compound. It belongs to the class of pyridinecarboxylic acids , specifically the isonicotinic acid isomer . This compound exhibits intriguing pharmacological properties and has been studied extensively.

3.

Molecular Structure Analysis

The molecular structure of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid consists of a pyrimidine ring fused with a pyridine ring. The pyridin-3-ylmethyl group is attached to the pyrimidine nitrogen, and the propyl group is positioned at the 4-position. The carboxylic acid group is located at the 5-position. Single-crystal X-ray diffraction studies reveal the precise arrangement of atoms and bond angles .

科学研究应用

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Here’s why it’s of interest:

- 3D Coverage : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage, crucial for binding to complex protein targets .

Anti-Inflammatory Agents

Researchers have synthesized 4,5-disubstituted pyrimidine analogs using a three-component coupling reaction. These compounds exhibit potential anti-inflammatory activity by suppressing immune-induced nitric oxide (NO) production .

Anti-Fibrosis Activity

Some derivatives of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid demonstrate better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are promising for treating fibrotic conditions .

Carbonic Anhydrase Inhibition

Certain pyrimidine derivatives have been investigated as carbonic anhydrase inhibitors. These enzymes play a role in various physiological processes, and inhibiting them can have therapeutic implications .

Synthetic Chemistry and Reaction Strategies

Researchers have explored two main synthetic strategies:

Stereoisomerism and Binding Modes

The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents lead to varying binding modes with enantioselective proteins .

属性

IUPAC Name |

4-propyl-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-2-4-12-11(13(19)20)9-17-14(18-12)16-8-10-5-3-6-15-7-10/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQFOYKCRLRQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)